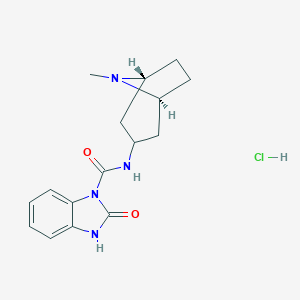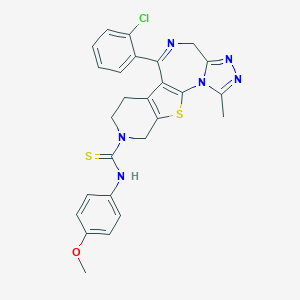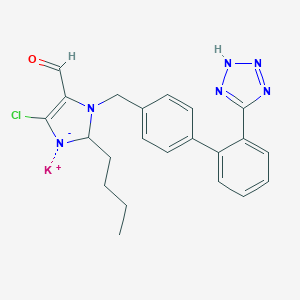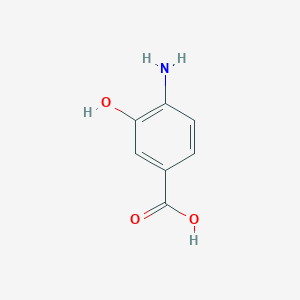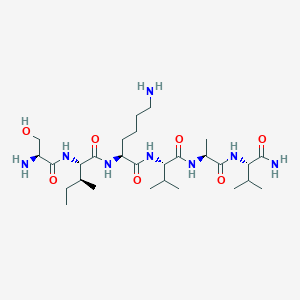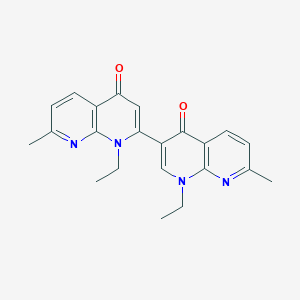
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its binding to specific GPCRs. Once bound, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can either activate or inhibit the GPCR, depending on the specific receptor and cellular context. This modulation of GPCR activity can lead to various downstream effects such as changes in intracellular signaling pathways, gene expression, and cellular behavior.
Biochemical and Physiological Effects:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of specific GPCRs involved in pain perception, inflammation, and cancer progression. Additionally, Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have antioxidant properties, which could be beneficial for various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- in lab experiments is its specificity for certain GPCRs, which allows for targeted modulation of specific signaling pathways. Additionally, the synthesis method for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been optimized to produce high yields of pure compound, which is important for reproducibility and reliability of experimental results. One limitation of using Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Direcciones Futuras
There are many potential future directions for research on Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on specific GPCRs. Finally, the development of more efficient and cost-effective synthesis methods for Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- could facilitate its use in a wider range of scientific research applications.
Conclusion:
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is synthesized using a specific method that involves the reaction of 2-bromo-N-(2-chloroethyl)acetamide with 7-methoxy-1-naphthalenylmagnesium bromide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to produce high yields of pure Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.
Aplicaciones Científicas De Investigación
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to bind to specific GPCRs and modulate their activity, which could lead to the development of novel therapeutics for various diseases.
Propiedades
Número CAS |
138112-84-2 |
|---|---|
Nombre del producto |
Acetamide, 2-bromo-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H16BrNO2/c1-19-13-6-5-11-3-2-4-12(14(11)9-13)7-8-17-15(18)10-16/h2-6,9H,7-8,10H2,1H3,(H,17,18) |
Clave InChI |
HRZANPMSVAGALW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCNC(=O)CBr)C=C1 |
Otros números CAS |
138112-84-2 |
Sinónimos |
2-bromo-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



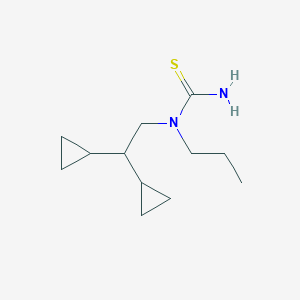
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
